molecular formula C17H12F2N2O3 B2792503 (2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327175-93-8

(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No. B2792503
CAS RN: 1327175-93-8
M. Wt: 330.291
InChI Key: NXGDICNNGYRHHK-FXBPSFAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound that has been widely studied for its potential use as a therapeutic agent. This compound belongs to the class of chromene derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is also believed to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects:
(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cancer development and progression. It has also been shown to induce cell cycle arrest and inhibit angiogenesis (the formation of new blood vessels) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide in lab experiments is its potent anti-cancer activity. This compound has shown promising results in various preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of (2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide. One of the most important directions is to further elucidate the mechanism of action of this compound, which will help in the development of more effective anti-cancer therapies. Another direction is to investigate the potential use of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, studies can be conducted to explore the potential use of (2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide in other disease areas, such as inflammation and neurodegenerative disorders.

Synthesis Methods

The synthesis of (2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves a multi-step process. One of the commonly used methods for synthesizing this compound is by reacting 3,5-difluoroaniline with 8-methoxy-2H-chromen-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a suitable amine such as methylamine to obtain the final product.

Scientific Research Applications

(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that (2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells.

properties

IUPAC Name

2-(3,5-difluorophenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3/c1-23-14-4-2-3-9-5-13(16(20)22)17(24-15(9)14)21-12-7-10(18)6-11(19)8-12/h2-8H,1H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGDICNNGYRHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC(=CC(=C3)F)F)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

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